molecular formula C14H21N3O B4578580 N-(1-propylpiperidin-4-yl)pyridine-4-carboxamide

N-(1-propylpiperidin-4-yl)pyridine-4-carboxamide

Cat. No.: B4578580
M. Wt: 247.34 g/mol
InChI Key: CKSKTRGPHVCKNC-UHFFFAOYSA-N
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Description

N-(1-propylpiperidin-4-yl)pyridine-4-carboxamide: is a compound that features a piperidine ring and a pyridine ring connected via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-propylpiperidin-4-yl)pyridine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.

    Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving nitriles and aldehydes or through the use of pre-formed pyridine derivatives.

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage, which can be achieved through the reaction of the piperidine derivative with a pyridine carboxylic acid derivative in the presence of coupling reagents such as EDCI or DCC.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the carboxamide linkage, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products:

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted pyridine derivatives.

Scientific Research Applications

Chemistry: N-(1-propylpiperidin-4-yl)pyridine-4-carboxamide is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: this compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery for the treatment of various diseases.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Comparison with Similar Compounds

    N-(piperidine-4-yl)benzamide: This compound features a similar piperidine ring but with a benzamide linkage instead of a pyridine carboxamide linkage.

    N-(pyridine-4-yl)pyridine-3,5-dicarboxamide: This compound features two pyridine rings connected via a carboxamide linkage.

Uniqueness: N-(1-propylpiperidin-4-yl)pyridine-4-carboxamide is unique due to the presence of both a piperidine ring and a pyridine ring, which can confer distinct chemical and biological properties. The propyl group further adds to its uniqueness by influencing its solubility, reactivity, and interaction with molecular targets.

Properties

IUPAC Name

N-(1-propylpiperidin-4-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-2-9-17-10-5-13(6-11-17)16-14(18)12-3-7-15-8-4-12/h3-4,7-8,13H,2,5-6,9-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSKTRGPHVCKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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